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Compound of Interest

Compound Name: 2-Iodobenzylic alcohol

Cat. No.: B1584928 Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-

iodobenzyl alcohol (C₇H₇IO), a key intermediate in organic synthesis and drug development. A

thorough understanding of its spectral characteristics is paramount for reaction monitoring,

quality control, and structural elucidation. This document will delve into the Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of 2-iodobenzyl alcohol,

offering insights grounded in established spectroscopic principles and field-proven expertise.

Molecular Structure and Spectroscopic Overview
2-Iodobenzyl alcohol is an aromatic compound characterized by a benzyl alcohol core

substituted with an iodine atom at the ortho position. This substitution pattern significantly

influences the electronic environment of the molecule, which is reflected in its spectroscopic

signatures. The strategic placement of the bulky and electron-withdrawing iodine atom creates

a unique steric and electronic landscape, making spectroscopic analysis a powerful tool for its

unambiguous identification.

Caption: Molecular structure of 2-Iodobenzyl alcohol.

This guide will now systematically dissect the NMR, IR, and MS data, providing a detailed

interpretation of each.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Detailed Positional Analysis
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NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen

framework of 2-iodobenzyl alcohol. The analysis of both ¹H and ¹³C NMR spectra allows for the

precise assignment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-iodobenzyl alcohol, typically recorded in a deuterated solvent like

chloroform (CDCl₃), reveals distinct signals for the aromatic protons, the benzylic protons, and

the hydroxyl proton. The ortho-substitution pattern leads to a complex splitting of the aromatic

signals due to differing coupling constants between adjacent and non-adjacent protons.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 2-iodobenzyl alcohol in 0.5-0.7 mL

of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.

Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer.

Acquisition Parameters: Set the spectral width to cover the range of 0-10 ppm. Use a

sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

Data Interpretation and Assignments

The following table summarizes the expected ¹H NMR data for 2-iodobenzyl alcohol.[1]
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.83 Doublet (d) 1H
Aromatic H (adjacent

to I)

7.51 - 7.44 Multiplet (m) 1H Aromatic H

7.38 Triplet (t) 1H Aromatic H

7.01 Triplet (t) 1H Aromatic H

4.69 Singlet (s) 2H CH₂ (Benzylic)

The downfield shift of the proton at 7.83 ppm is attributed to the deshielding effect of the

adjacent electronegative iodine atom. The benzylic protons (CH₂) appear as a singlet at 4.69

ppm, indicating no coupling with neighboring protons. The hydroxyl proton signal is often broad

and its chemical shift can vary depending on concentration and solvent.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each

unique carbon atom in 2-iodobenzyl alcohol gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

Instrumentation: Acquire the spectrum on a 126 MHz (for a 500 MHz ¹H) NMR spectrometer.

Acquisition Parameters: Employ a proton-decoupled pulse sequence to obtain a spectrum

with singlets for each carbon. Set the spectral width to cover the range of 0-160 ppm.

Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing it to the

CDCl₃ solvent peak at 77.16 ppm.

Data Interpretation and Assignments

The table below presents the assigned ¹³C NMR chemical shifts for 2-iodobenzyl alcohol.[1]
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Chemical Shift (δ, ppm) Assignment

142.59 Aromatic C (C-OH)

139.21 Aromatic C-I

130.19 Aromatic CH

129.30 Aromatic CH

128.48 Aromatic CH

97.46 Aromatic C-H (adjacent to C-I)

69.28 Benzylic CH₂

The carbon directly attached to the iodine atom (C-I) is significantly shielded, appearing at an

upfield chemical shift of 97.46 ppm, a characteristic feature of iodo-substituted aromatic rings.

The benzylic carbon (CH₂) resonates at 69.28 ppm.

C-6 C-5 C-4 C-3 C-2 (C-I) C-1 (C-CH₂OH) CH₂OH

¹H NMR (ppm) 7.01-7.51 7.01-7.51 7.83 4.69

¹³C NMR (ppm) 128.48 129.30 130.19 139.21 97.46 142.59 69.28

Click to download full resolution via product page

Caption: Correlation of key NMR signals to the structure of 2-iodobenzyl alcohol.

Infrared (IR) Spectroscopy: Functional Group
Identification
Infrared spectroscopy is a rapid and effective method for identifying the functional groups

present in a molecule. For 2-iodobenzyl alcohol, the key characteristic absorptions are due to

the O-H, C-H, and C-O bonds, as well as vibrations from the aromatic ring.
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Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Sample Preparation: A small amount of solid 2-iodobenzyl alcohol is placed directly on the

ATR crystal.

Instrumentation: An FT-IR spectrometer equipped with an ATR accessory.

Data Acquisition: A background spectrum is first recorded. The sample is then scanned,

typically over the range of 4000-400 cm⁻¹.

Data Analysis: The final spectrum is presented as transmittance or absorbance versus

wavenumber (cm⁻¹).

Expected IR Absorption Bands

While a specific experimental spectrum for 2-iodobenzyl alcohol is not readily available in the

cited literature, the expected characteristic absorption bands can be predicted based on the

functional groups present.[2][3]

Wavenumber Range (cm⁻¹) Vibration Type Functional Group

3500 - 3200 (broad) O-H stretch Alcohol

3100 - 3000 (sharp) C-H stretch Aromatic

2950 - 2850 (sharp) C-H stretch Aliphatic (CH₂)

1600 - 1450 (multiple bands) C=C stretch Aromatic Ring

1260 - 1000 (strong) C-O stretch Primary Alcohol

~750 (strong) C-H out-of-plane bend Ortho-disubstituted aromatic

The broad O-H stretching band is a hallmark of the alcohol functional group, arising from

intermolecular hydrogen bonding. The C-O stretching vibration typically appears as a strong

band in the fingerprint region. The pattern of C-H out-of-plane bending in the 800-700 cm⁻¹

region is diagnostic of the substitution pattern on the benzene ring, with a strong band around

750 cm⁻¹ being characteristic of ortho-disubstitution.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://open.maricopa.edu/fundamentalsoforganicchemistry/chapter/6-3-ir-spectrum-and-characteristic-absorption-bands/
https://www.researchgate.net/figure/R-spectra-in-the-n-OH-stretching-regiono-fAbenzylalcohols-B2-fluorobenzylalcohols-and_fig12_279478457
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584928?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS): Molecular Weight and
Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and structural features of a

molecule through its fragmentation pattern upon ionization. For 2-iodobenzyl alcohol, the

molecular weight is 234.03 g/mol .

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Sample Introduction: A dilute solution of the sample is injected into a gas chromatograph

(GC) coupled to a mass spectrometer (MS). The GC separates the compound from any

impurities.

Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons

(typically 70 eV), leading to the formation of a molecular ion (M⁺•) and various fragment ions.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer.

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Fragmentation Pattern

The mass spectrum of 2-iodobenzyl alcohol is expected to show a molecular ion peak at m/z

234. The fragmentation pattern will be influenced by the presence of the iodine atom and the

benzyl alcohol moiety. Based on the fragmentation of similar aromatic alcohols and iodo-

compounds, the following key fragments are anticipated.[4][5][6]

m/z Proposed Fragment Ion Formula

234 Molecular Ion [M]⁺• [C₇H₇IO]⁺•

217 [M - OH]⁺ [C₇H₆I]⁺

107 [M - I]⁺ [C₇H₇O]⁺

79 [C₆H₇]⁺ [C₆H₇]⁺

77 [C₆H₅]⁺ [C₆H₅]⁺
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The loss of a hydroxyl radical (•OH) to form the ion at m/z 217 is a common fragmentation

pathway for alcohols. A significant peak at m/z 107, corresponding to the loss of an iodine

radical (•I), is also expected due to the relative weakness of the C-I bond. The base peak is

likely to be at m/z 79 or 77, corresponding to the tropylium ion or phenyl cation, respectively,

which are highly stable carbocations.

[C₇H₇IO]⁺• (m/z 234)
Molecular Ion

[C₇H₆I]⁺ (m/z 217)

- •OH

[C₇H₇O]⁺ (m/z 107)

- •I

[C₇H₇]⁺ (m/z 91)
Tropylium Ion

- H₂O

[C₆H₅]⁺ (m/z 77)
Phenyl Cation

- CH₂
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Caption: Proposed major fragmentation pathways for 2-iodobenzyl alcohol in EI-MS.

Conclusion
The spectroscopic data of 2-iodobenzyl alcohol provides a detailed and consistent picture of its

molecular structure. ¹H and ¹³C NMR spectroscopy offer unambiguous assignment of the

proton and carbon environments, highlighting the electronic effects of the ortho-iodo

substituent. Infrared spectroscopy confirms the presence of the key hydroxyl and aromatic

functional groups. Mass spectrometry establishes the molecular weight and reveals

characteristic fragmentation patterns that are diagnostic for the benzyl alcohol and iodo-

aromatic moieties. This comprehensive spectroscopic guide serves as a valuable resource for
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researchers and scientists, enabling confident identification and characterization of 2-

iodobenzyl alcohol in various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. rsc.org [rsc.org]

2. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental
Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

3. researchgate.net [researchgate.net]

4. benchchem.com [benchchem.com]

5. m.youtube.com [m.youtube.com]

6. Fragmentation of different functional groups | PPTX [slideshare.net]

To cite this document: BenchChem. [A Spectroscopic Blueprint of 2-Iodobenzyl Alcohol: An
In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1584928#spectroscopic-data-for-2-iodobenzyl-
alcohol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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